molecular formula C21H23ClN4O2 B1595753 Cloperidone CAS No. 4052-13-5

Cloperidone

Cat. No.: B1595753
CAS No.: 4052-13-5
M. Wt: 398.9 g/mol
InChI Key: FXZJKVODWNYPKK-UHFFFAOYSA-N
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Description

Cloperidone is a quinazolinedione derivative with notable sedative and antihypertensive properties. It was discovered in 1965 by Miles Laboratories. The compound has been demonstrated to have significant activity through behavioral observations in various animal models, including dogs and cats .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cloperidone involves the reaction of 3-chlorophenylpiperazine with 3-(3-chlorophenyl)-1-piperazinylpropylamine, followed by cyclization to form the quinazolinedione structure. The reaction conditions typically involve the use of solvents such as dimethylformamide and catalysts like potassium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the quinazoline ring, converting it to dihydroquinazoline derivatives.

    Substitution: this compound can participate in substitution reactions, especially at the aromatic ring, where halogen atoms can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in the presence of a solvent like acetonitrile.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Major Products:

    Oxidation: N-oxide derivatives of this compound.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazolinedione derivatives depending on the substituent introduced.

Scientific Research Applications

Cloperidone has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in the study of quinazolinedione derivatives and their chemical properties.

    Biology: Investigated for its effects on neurotransmitter systems and its potential use in treating neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.

Mechanism of Action

Comparison with Similar Compounds

    Iloperidone: Another quinazolinedione derivative with antipsychotic properties.

    Domperidone: A dopamine receptor blocker used as an antiemetic.

    Ticagrelor: A cytochrome P450 2C9 inhibitor with antiplatelet activity.

Uniqueness of Cloperidone: this compound’s unique combination of sedative and antihypertensive properties, along with its specific inhibition of CYP2C9, distinguishes it from other similar compounds. Its diverse range of applications in chemistry, biology, medicine, and industry further highlights its versatility and significance in scientific research .

Properties

CAS No.

4052-13-5

Molecular Formula

C21H23ClN4O2

Molecular Weight

398.9 g/mol

IUPAC Name

3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C21H23ClN4O2/c22-16-5-3-6-17(15-16)25-13-11-24(12-14-25)9-4-10-26-20(27)18-7-1-2-8-19(18)23-21(26)28/h1-3,5-8,15H,4,9-14H2,(H,23,28)

InChI Key

FXZJKVODWNYPKK-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3NC2=O)C4=CC(=CC=C4)Cl

Canonical SMILES

C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3NC2=O)C4=CC(=CC=C4)Cl

Key on ui other cas no.

4052-13-5

Origin of Product

United States

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